
3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity, plays a crucial role in the pharmacological potential of this compound .
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route includes the condensation of 2-methyl-1H-indole-5-carbaldehyde with cyclohexylamine , followed by acylation with propionic anhydride . The final product is obtained after purification and characterization .
Molecular Structure Analysis
The molecular formula of 3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide is C₁₇H₂₀N₂O . Key features include a cyclohexyl group, an indole ring, and a propanamide moiety. The 1H-NMR and 13C-NMR spectra provide insights into the chemical shifts and connectivity of atoms within the molecule .
Chemical Reactions Analysis
This compound may undergo various chemical reactions, including electrophilic substitutions on the indole ring. Functional group modifications, such as amidation or esterification, can be explored to synthesize derivatives with altered properties. Additionally, it may participate in nucleophilic additions or reductions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
- Role of 3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide : This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it a valuable tool for constructing complex molecules .
- Mechanism : Compound 3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide induces cell apoptosis, arrests cells in the G2/M phase, and inhibits tubulin polymerization. It acts similarly to colchicine, making it a potential agent for developing tubulin polymerization inhibitors .
- Indole Derivatives : Indole derivatives have diverse biological applications. Researchers have performed molecular docking studies on novel indolyl and oxochromenyl xanthenone derivatives, identifying their anti-HIV-1 potential .
- Benzimidazole Moieties : Benzimidazoles, including 3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide, exhibit broad-spectrum antimicrobial activity. These bioactive heterocyclic compounds are effective against various strains of microorganisms .
Suzuki–Miyaura Coupling
Tubulin Polymerization Inhibition
Anti-HIV-1 Activity
Antimicrobial Properties
Propiedades
IUPAC Name |
3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h7,9,11-12,15,21H,2-6,8,10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAKVYIYLDEFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

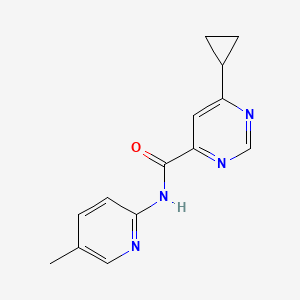
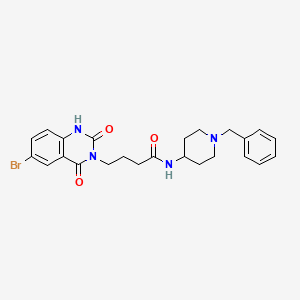
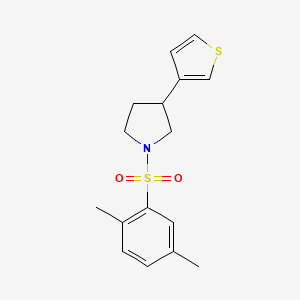
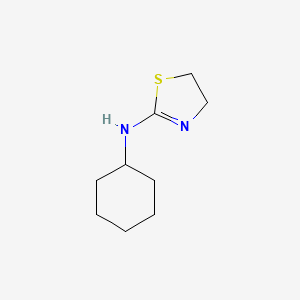

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2729886.png)
![7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2729887.png)


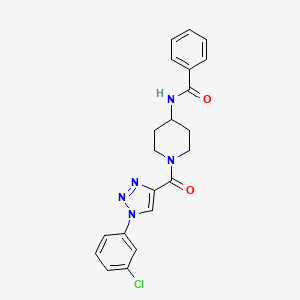
![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)
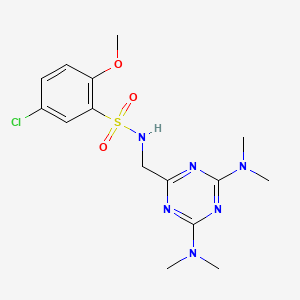
![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2729898.png)
